molecular formula C18H12ClN3O2S2 B2618277 Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396861-77-0

Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2618277
CAS No.: 1396861-77-0
M. Wt: 401.88
InChI Key: ONGNAYXYKFDSIV-UHFFFAOYSA-N
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Description

The compound Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (hereafter referred to as the target compound) is a benzothiazole derivative featuring a 4-chlorobenzothiazole substituent linked via an azetidine ring. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad bioactivity, including anticancer, antimicrobial, and neuroprotective properties . The inclusion of a chloro group at the 4-position of the benzothiazole ring enhances lipophilicity and may improve target binding, while the azetidine ring introduces conformational rigidity compared to larger heterocycles.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-11-4-3-7-14-15(11)21-18(26-14)24-10-8-22(9-10)17(23)16-20-12-5-1-2-6-13(12)25-16/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGNAYXYKFDSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing benzothiazole structures exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity
Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For example, certain structural modifications in benzothiazole compounds have been linked to enhanced cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Anticonvulsant Effects
Some benzothiazole derivatives have been evaluated for their anticonvulsant properties. Preliminary studies suggest that these compounds may interact with neurotransmitter systems to exert protective effects against seizures .

Therapeutic Applications

Drug Development
The unique pharmacological profiles of benzothiazole derivatives position them as promising candidates in drug development. Their ability to modulate biological pathways makes them suitable for targeting diseases such as cancer, infections, and neurological disorders .

Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of benzothiazole-based compounds:

  • Study on Antitubercular Activity: A recent review highlighted the synthesis of new benzothiazole-based compounds with potent antitubercular activity, demonstrating their potential for treating tuberculosis .
  • Evaluation of Inhibitory Effects on Enzymes: Research has focused on synthesizing benzothiazole derivatives as inhibitors for specific enzymes related to metabolic disorders, showcasing their therapeutic potential .

Table 1: Summary of Biological Activities

Compound IDActivity TypeTargetReference
1AntimicrobialBacteria and Fungi
2AnticancerVarious Cancer Cell Lines
3AnticonvulsantSeizure Models

Table 2: Synthesis Methods Overview

MethodologyDescriptionReference
Knoevenagel CondensationReaction involving thiazolidine derivatives
Electrophilic SubstitutionModifying benzothiazoles with electrophiles
Urea Linker SynthesisTwo-step process involving carbonyldiimidazole

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . The compound may also interact with other enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents and Linkers

Piperazine and Piperidine Derivatives
  • Compound 4f [(4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone]: Substituents: Dual ethylpiperazine groups linked via a propoxy chain. Synthesis: 48.1% yield; purified via DCM/petroleum ether . Physical Properties: Beige solid, melting point (m.p.) 114.6–114.9°C. Comparison: The target compound’s azetidine linker may confer greater metabolic stability than the propoxy-piperazine system in 4f.
  • Compound 4h [(3-Methylpiperazin-1-yl)(6-(3-(3-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone]: Substituents: Methylpiperazine groups. Synthesis: 76.4% yield; purified via DCM/MeOH . Physical Properties: White solid, m.p. 161.1–161.6°C.
Cycloalkyl and Aromatic Derivatives
  • Compound 3e [N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide]: Substituents: Cycloheptyl groups. Synthesis: 33% yield; brown solid . Comparison: The target compound’s chloro group may improve bioavailability over 3e’s bulky cycloheptyl substituents.
  • CBTMT [(Z)-5-(4-Chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one]: Substituents: Chlorobenzylidene and methoxyphenyl groups. Bioactivity: Anticancer and antimicrobial activity linked to the chloro and methoxy groups . Comparison: The target compound’s azetidine linker may offer distinct pharmacokinetic profiles compared to CBTMT’s thiazolidinone core.
Anticancer Activity
  • Compound 15 [(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]:
    • Activity: GI₅₀ values of 0.021–12.2 μM across 60 cancer cell lines .
    • Comparison: The target compound’s chloro substituent and azetidine ring may modulate potency similarly to compound 15’s trimethoxyphenyl group.
Antimicrobial Activity
  • 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one :
    • Activity: MIC of 15.6–125 μg/mL against E. coli and C. albicans .
    • SAR: Electron-donating groups (e.g., methoxy) enhance activity.
    • Comparison: The target compound’s chloro group, an electron-withdrawing substituent, may shift the antimicrobial spectrum compared to methoxy derivatives.
Melting Points and Solubility
  • MBTMT [(Z)-5-(4-Methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one]: Physical Properties: Higher m.p. due to methoxy groups . Comparison: The target compound’s chloro group may increase melting point compared to non-halogenated analogues, improving crystallinity.

Data Tables

Table 2: SAR Insights

Substituent Type Observed Effect Example Compounds
Chloro (electron-withdrawing) Enhanced lipophilicity, potential for DNA intercalation Target Compound, CBTMT
Methoxy (electron-donating) Improved antimicrobial activity Compound in
Azetidine linker Conformational rigidity Target Compound

Biological Activity

Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and therapeutic potentials. This article provides a detailed examination of the biological activity of this specific compound, including its mechanism of action, biochemical pathways, and potential applications in medicine and industry.

Structure and Synthesis

The compound features a benzothiazole ring system , which is crucial for its biological activity. The synthesis typically involves multiple steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization of 2-aminobenzenethiol with a carbonyl compound.
  • Chlorination : The benzothiazole derivative is chlorinated to introduce the chlorine atom.
  • Azetidine Ring Formation : This ring is formed by reacting an azetidinone precursor with the chlorinated benzothiazole derivative.

Target of Action

The primary target for this compound is the lasB quorum sensing systems in Gram-negative bacteria.

Mode of Action

The compound inhibits these quorum sensing systems, disrupting bacterial cell-cell communication. This action can lead to:

  • Inhibition of biofilm formation
  • Reduction in virulence factor production
  • Overall disruption of pathogenicity in bacteria.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that they can effectively inhibit the growth of various bacterial strains by targeting quorum sensing mechanisms .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in cancer cells
  • Modulation of signaling pathways such as AKT and ERK .

Case Studies

  • In vitro Studies : A series of benzothiazole derivatives were synthesized and tested for their biological activities. One notable compound exhibited an IC50 value of 2.7 µM against acetylcholinesterase, indicating potential for Alzheimer's treatment .
  • Cancer Cell Lines : Another study focused on a benzothiazole derivative that inhibited proliferation in A431, A549, and H1299 cancer cell lines while also reducing inflammatory cytokines IL-6 and TNF-alpha .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits Gram-negative bacteria via quorum sensing disruption,
AnticancerInduces apoptosis and inhibits proliferation in cancer cells ,
Anti-inflammatoryReduces levels of inflammatory cytokines

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